molecular formula C15H29N B14348463 2-Methyltetradecanenitrile CAS No. 97415-95-7

2-Methyltetradecanenitrile

Cat. No.: B14348463
CAS No.: 97415-95-7
M. Wt: 223.40 g/mol
InChI Key: ODZWYPGLNBEART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyltetradecanenitrile (CAS: 97415-95-7) is a branched aliphatic nitrile with the molecular formula C₁₅H₂₉N. Its structure features a 14-carbon chain (tetradecane) with a methyl group branching at the second carbon and a nitrile (-C≡N) functional group at the terminal position. It is available commercially through platforms like 960 Chemical Network, which provides structural data (e.g., MOL files) and procurement services .

Properties

CAS No.

97415-95-7

Molecular Formula

C15H29N

Molecular Weight

223.40 g/mol

IUPAC Name

2-methyltetradecanenitrile

InChI

InChI=1S/C15H29N/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h15H,3-13H2,1-2H3

InChI Key

ODZWYPGLNBEART-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltetradecanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetradecanenitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Grignard Reaction: Grignard reagents (RMgX).

Major Products Formed

    Hydrolysis: Carboxylic acids or amides.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Mechanism of Action

The mechanism of action of 2-Methyltetradecanenitrile involves its interaction with molecular targets and pathways in biological systems. The cyano group (-CN) can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or potential therapeutic effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Key Features Applications
This compound 97415-95-7 C₁₅H₂₉N Branched C14 chain, terminal nitrile Industrial/research use (unspecified)
2-Methyldecanenitrile 69300-15-8 C₁₁H₂₁N Shorter chain (C10), pH stability Perfumes, bleach systems
2-Methyl-3-butenenitrile 16529-56-9 C₅H₇N Unsaturated (C=C), reactive alkene Synthetic chemistry
2-Chloro-6-methylbenzonitrile - C₈H₆ClN Aromatic, chloro substituent Pharmaceuticals, agrochemicals
Compound 5l (thioether nitrile) - C₁₂H₁₃NNaS Thioether, alkene, sodium salt Organic synthesis intermediates

Key Research Findings

  • Chain Length vs. Physical Properties : Longer aliphatic chains (e.g., this compound) exhibit higher boiling points and lower solubility in polar solvents compared to shorter analogs like 2-Methyldecanenitrile.
  • Functional Group Impact : Unsaturated or aromatic nitriles (e.g., 2-Methyl-3-butenenitrile, 2-Chloro-6-methylbenzonitrile) demonstrate enhanced reactivity in targeted chemical transformations.
  • Industrial Relevance : Stability under extreme conditions (e.g., 2-Methyldecanenitrile in bleach systems) underscores the importance of structural tailoring for niche applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.